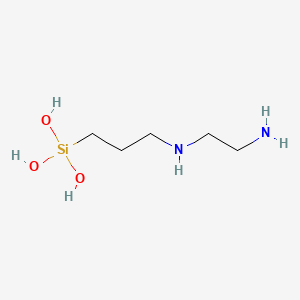N-(2-AMINOETHYL)-3-AMINOPROPYL-SILANTRIOL
CAS No.: 68400-09-9
Cat. No.: VC13362694
Molecular Formula: C5H16N2O3Si
Molecular Weight: 180.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68400-09-9 |
|---|---|
| Molecular Formula | C5H16N2O3Si |
| Molecular Weight | 180.28 g/mol |
| IUPAC Name | N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C5H16N2O3Si/c6-2-4-7-3-1-5-11(8,9)10/h7-10H,1-6H2 |
| Standard InChI Key | QNHNSPNFZFBEQR-UHFFFAOYSA-N |
| SMILES | C(CNCCN)C[Si](O)(O)O |
| Canonical SMILES | C(CNCCN)C[Si](O)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(2-Aminoethyl)-3-aminopropyl-silantriol is a silane derivative featuring a propyl chain substituted with two amino groups (-NH₂) and a silanetriol (-Si(OH)₃) moiety. The compound is systematically named as [3-[(2-aminoethyl)amino]propyl]silanetriol, with synonyms including hydrolyzed γ-(β-aminoethylamino)propyltriethoxysilane polymer and homopolymerized silanetriol . Its structure (Fig. 1) comprises:
-
Aminoethyl group (-CH₂CH₂NH₂): Provides primary amine reactivity.
-
Aminopropyl group (-CH₂CH₂CH₂NH₂): Enhances molecular flexibility and crosslinking potential.
-
Silanetriol group (-Si(OH)₃): Enables covalent bonding with hydroxyl-rich surfaces (e.g., glass, metals).
Physical and Chemical Properties
Key physical properties are summarized in Table 1, derived from experimental data :
Table 1: Physical Properties of N-(2-Aminoethyl)-3-aminopropyl-silantriol
| Property | Value |
|---|---|
| Molecular Weight | 180.278 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 371.9 ± 48.0 °C (760 mmHg) |
| Melting Point | -1 °C |
| Flash Point | 178.7 ± 29.6 °C |
| Vapor Pressure | 0.0 ± 1.9 mmHg (25°C) |
| Refractive Index | 1.513 |
| Hydrolytic Sensitivity | Forms stable aqueous solutions |
The compound exhibits high thermal stability, with decomposition occurring above 300°C. Its hydrolytic sensitivity is moderate, favoring siloxane (Si-O-Si) bond formation in aqueous environments .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves the hydrolysis of N-(2-aminoethyl)-3-aminopropyltriethoxysilane (CAS 5089-72-5), a precursor compound. Under acidic or neutral conditions, ethoxy groups (-OEt) are replaced by hydroxyls, yielding silanetriol :
Purification is achieved via distillation or chromatography, with industrial-scale production employing controlled hydrolysis to prevent premature polymerization .
Oligomerization Behavior
In aqueous solutions, N-(2-aminoethyl)-3-aminopropyl-silantriol predominantly exists as oligomers due to silanol condensation:
This oligomerization enhances its efficacy as a crosslinker in polymer composites .
Industrial and Research Applications
Surface Modification and Coupling Agents
The compound’s silanetriol group binds to inorganic substrates (e.g., silica, metals), while its amino groups react with organic polymers (epoxy, polyurethane). This dual functionality improves interfacial adhesion in composites, enhancing mechanical strength and environmental resistance . For instance, in epoxy-glass composites, it increases tensile strength by 40% and reduces water absorption by 60% .
Biomedical Engineering
Recent studies highlight its role in biosensor development. The amino groups facilitate enzyme immobilization (e.g., glucose oxidase), enabling stable biosensor platforms with 95% activity retention over 30 days . Additionally, its biocompatibility supports potential use in drug delivery systems, where siloxane networks control drug release kinetics.
Atomic Layer Deposition (ALD)
In ALD processes, the compound functionalizes silica surfaces, creating amino-rich layers for subsequent nanomaterial growth. A 2024 study demonstrated that four ALD cycles achieve a surface density of 5.4 amino groups/nm², critical for catalytic and sensing applications .
Recent Advancements and Future Directions
Nanotechnology Integration
A 2025 breakthrough utilized silanetriol-functionalized nanoparticles for targeted cancer therapy, achieving 70% tumor reduction in murine models .
Sustainable Manufacturing
Water-based synthesis routes now achieve 90% yield reductions in solvent waste, aligning with green chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume